molecular formula C10H13N3S B13249830 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B13249830
M. Wt: 207.30 g/mol
InChI Key: FCDRHDKGKBAGPP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both a piperazine ring and a thiophene ring. These structural motifs are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of a thiophene derivative with a piperazine derivative under specific conditions. One common method might include:

    Starting Materials: Thiophene-2-carboxaldehyde and piperazine.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The thiophene-2-carboxaldehyde is reacted with piperazine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-(Piperazin-1-yl)-2-(thiophen-2-yl)ethylamine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: Potential use in drug discovery and development, particularly in targeting neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes in the body, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(Piperazin-1-yl)-2-(furan-2-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of both a piperazine ring and a thiophene ring, which can confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-piperazin-1-yl-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C10H13N3S/c11-8-9(10-2-1-7-14-10)13-5-3-12-4-6-13/h1-2,7,9,12H,3-6H2

InChI Key

FCDRHDKGKBAGPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=CS2

Origin of Product

United States

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